molecular formula C13H10N4O2 B153020 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine CAS No. 129018-59-3

2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine

Cat. No. B153020
M. Wt: 254.24 g/mol
InChI Key: YOWIYVXZLOSSJZ-UHFFFAOYSA-N
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Description

The compound 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine is a derivative of imidazo[4,5-b]pyridine, which is a bicyclic heteroaromatic compound. The structure of this compound includes a nitro group and a phenyl group, which can influence its electronic and steric properties. The papers provided discuss various related compounds and their synthesis, molecular structure, and chemical properties, which can provide insights into the behavior of 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine.

Synthesis Analysis

The synthesis of related compounds such as 2-phenylazo-5-nitro-6-methyl-pyridine and various hydrazo-compounds has been described . These syntheses involve the introduction of nitro and phenyl groups into the imidazo[4,5-b]pyridine core. The synthetic approaches to aza-analogues of benzimidazole N-oxides in the imidazo[4,5-b]pyridine series have also been explored, indicating possible pathways for the synthesis of 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine .

Molecular Structure Analysis

X-ray structural investigations have been carried out on related compounds, revealing that the insertion of a nitro group does not cause fundamental changes in geometry but does induce changes in electron density distribution . The crystal structure of 2-phenylazo-5-nitro-6-methyl-pyridine has been reported, showing non-classical hydrogen interactions and a planar conformation of the pyridine and phenyl rings .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been studied, with findings such as the deoxygenation of nitroso derivatives leading to open-chain derivatives rather than the expected closed-ring structures . The presence of a nitro group has been shown to facilitate chlorine displacement in nucleophilic aromatic substitutions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed through vibrational and NMR studies, as well as quantum chemical calculations . The vibrational characteristics of the hydrazo-bond and its relation to inter- and intra-molecular hydrogen bonds have been reported . The excited states of selected hydrazo-compounds have been studied, providing information on electronic transitions and luminescence properties .

Scientific Research Applications

Crystal Structures and Charge Distributions

Studies on 2-phenylimidazo[1,2-a]pyridine, including variants like 1-methyl-2-phenyl-imidazo[1,2-a]pyridinium iodide and 1-methyl-2-phenyl-6-nitro-imidazo[1,2-a]pyridinium iodide, show that the introduction of a nitro group does not fundamentally alter the compound's geometry but affects the electron density distribution. This results in notable cation-anion contacts in the structures, contributing to an understanding of the molecular interactions and charge distributions in such compounds (Tafeenko, Paseshnichenko & Schenk, 1996).

Metabolic Pathways and Protein Binding

The formation of adducts between 2-nitro-PhIP and rat serum albumin (RSA) has been studied, indicating interactions between this compound and proteins. These interactions are important for understanding the metabolism of such compounds and their potential implications in biological systems (Reistad, Frandsen, Grivas & Alexander, 1994).

Glutathione Conjugation and Glucuronide Conjugates

Research indicates that 2-nitro-PhIP can form glutathione conjugates in the liver, revealing insights into its metabolic processing and possible implications for genotoxic lesions and tumors (Alexander et al., 1991).

Mass Spectrometric Characterization

Mass spectrometry has been used to characterize the binding of N-oxidized metabolites of 2-nitro-PhIP to human serum albumin, providing insights into the compound's bioactivation and potential as a biomarker in carcinogenic studies (Peng & Turesky, 2011).

Impact on DNA and Mitochondrial Function

Research has shown that 2-nitro-PhIP can affect mitochondrial electron transport activities in various rat tissues. This highlights its potential impact on cellular function and mitochondrial health (Sugiyama, Takasawa, Hayakawa, Esumi & Ozawa, 1993).

Development and Validation of Assays

Efforts have been made to develop and validate assays for analyzing 2-nitro-PhIP and its metabolites in various biological matrices. This is crucial for toxicokinetic studies and understanding the compound's behavior in biological systems (Teunissen, Vlaming, Rosing, Schellens, Schinkel & Beijnen, 2010).

Safety And Hazards

PhIP is a carcinogen and has been linked to an increased risk of breast, colon, and prostate cancers . It is found in high temperature-cooked fish and meat , and its consumption should be minimized.

properties

IUPAC Name

1-methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c1-16-11-7-10(9-5-3-2-4-6-9)8-14-12(11)15-13(16)17(18)19/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWIYVXZLOSSJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40156035
Record name 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine

CAS RN

129018-59-3
Record name 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129018593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
FG Crofts, PT Strickland, CL Hayes, TR Sutter - Carcinogenesis, 1997 - academic.oup.com
Cytochrome P4501B1 (CYP1B1) is the most recently identified member of the dioxin-inducible CYP1 family. CYP1B1 is constitutively expressed in most human tissues, including colon …
Number of citations: 93 academic.oup.com
L Peng, RJ Turesky - Chemical research in toxicology, 2011 - ACS Publications
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is a heterocyclic aromatic amine that is formed during the cooking of meats and poultry. PhIP is a carcinogen in rodents and a …
Number of citations: 30 pubs.acs.org
S Langouët, A Paehler, DH Welti, N Kerriguy… - …, 2002 - academic.oup.com
Metabolism of the carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5- b ]pyridine (PhIP) has been compared in human and rat hepatocytes. The identities of seven metabolites were …
Number of citations: 78 academic.oup.com
L Peng, S Dasari, DL Tabb… - Chemical research in …, 2012 - ACS Publications
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is a heterocyclic aromatic amine that is formed during the cooking of meats. PhIP is a potential human carcinogen: it undergoes …
Number of citations: 24 pubs.acs.org
Y Wang, L Peng, M Bellamri, S Langouët… - Chemical research in …, 2015 - ACS Publications
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a carcinogenic heterocyclic aromatic amine formed in cooked meats, is metabolically activated to electrophilic intermediates …
Number of citations: 22 pubs.acs.org
M Murata, S Kawanishi - Carcinogenesis, 2002 - academic.oup.com
Adduct formation has been considered to be a major causal factor of DNA damage by carcinogenic heterocyclic amines. By means of experiments with an electrochemical detector …
Number of citations: 17 academic.oup.com
KV Pathak, TL Chiu, EA Amin… - Chemical research in …, 2016 - ACS Publications
Arylamines (AAs) and heterocyclic aromatic amines (HAAs) are structurally related carcinogens formed during the combustion of tobacco or cooking of meat. They undergo cytochrome …
Number of citations: 46 pubs.acs.org
J Sheng, Y Wang, RJ Turesky… - Chemical research in …, 2016 - ACS Publications
Albumin is a commonly used serum protein for studying human exposure to xenobiotic compounds, including therapeutics and environmental pollutants. Often, the reactivity of albumin …
Number of citations: 16 pubs.acs.org
D Kirkland, S Pfuhler, D Tweats, M Aardema… - … /Genetic Toxicology and …, 2007 - Elsevier
Workshop participants agreed that genotoxicity tests in mammalian cells in vitro produce a remarkably high and unacceptable occurrence of irrelevant positive results (eg when …
Number of citations: 463 www.sciencedirect.com

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